6-Bromo-2-methylthiazolo[4,5-b]pyrazine
Overview
Description
The compound 6-Bromo-2-methylthiazolo[4,5-b]pyrazine is not directly mentioned in the provided papers. However, the papers do discuss related heterocyclic compounds that share some structural features with the compound . For instance, the first paper describes the synthesis of compounds that incorporate the pyrazole moiety, which is also a part of the 6-Bromo-2-methylthiazolo[4,5-b]pyrazine structure . The second paper discusses the synthesis of chiral tetrahydrotriazolopyrazines, another class of nitrogen-containing heterocycles . These compounds are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds involves the reaction of brominated precursors with various nucleophiles. In the first paper, the target compounds are synthesized by reacting 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with aminotriazolethiol or by coupling with di- and poly(bromo) compounds . The second paper describes a regioselective synthesis of new chiral triazolopyrazines from α-amino acid derivatives, utilizing an intramolecular 'click' reaction . Although these methods do not directly apply to 6-Bromo-2-methylthiazolo[4,5-b]pyrazine, they provide insight into potential synthetic routes that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like those mentioned in the papers is characterized by the presence of multiple ring systems containing nitrogen atoms. The pyrazole and triazole rings are common structural motifs that contribute to the chemical and biological properties of these molecules. While the exact structure of 6-Bromo-2-methylthiazolo[4,5-b]pyrazine is not analyzed in the papers, the structural analyses of similar compounds can be inferred to involve spectroscopic techniques and elemental analyses to establish their frameworks .
Chemical Reactions Analysis
The chemical reactions described in the papers involve the formation of heterocyclic compounds through the use of brominated intermediates. These reactions are likely to involve nucleophilic substitution and intramolecular cyclization steps. The first paper indicates that the target compounds were obtained through reactions with aminotriazolethiol or di- and poly(bromo) compounds . The second paper's 'click' reaction suggests a 1,3-dipolar cycloaddition process . These reactions are relevant to understanding the reactivity of brominated heterocycles and could be extrapolated to the synthesis of 6-Bromo-2-methylthiazolo[4,5-b]pyrazine.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds discussed in the papers are not detailed, but general properties of similar heterocyclic compounds can be discussed. Typically, these compounds exhibit significant biological activity, which makes them valuable in drug design. Their physical properties, such as solubility and melting points, are influenced by the nature of the substituents and the degree of aromaticity in the rings. The chemical properties, including reactivity and stability, are determined by the electronic distribution within the heterocyclic framework and the presence of functional groups such as the bromo substituent .
Scientific Research Applications
Synthesis Methodologies
Solid-Phase Parallel Synthesis of Derivatives : A novel methodology for the solid-phase synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives has been developed. This process involves a tandem reaction with isothiocyanate terminated resin and o-bromo-2-aminopyrazine, followed by further functionalization and cleavage from the resin, creating a diverse library of compounds (Abdildinova et al., 2016).
Synthesis of New Derivatives : The synthesis of new derivatives such as benzo[b]pyrazolo[5′,1′:2,3]pyrimido[4,5-e][1,4]thiazine has been demonstrated through a one-pot cyclocondensation process. This showcases the versatility of 6-Bromo-2-methylthiazolo[4,5-b]pyrazine in creating novel compounds (Sheikhi-Mohammareh et al., 2016).
Chemical and Physical Properties
Fluorescence Properties : Research on 2,6- and 2,5-diphenylthiazolo[4,5‐b]pyrazine derivatives has revealed significant findings regarding their fluorescence properties, influenced by electron-donating substituents. These findings are crucial for designing new fluorophores (Nakagawa et al., 2015).
REDOX, Magnetic, and Structural Properties : Studies on the heterocyclic radical 1,2,5-thiadiazolo[3,4-b]-1,3,2-dithiazolo[3,4-b]pyrazin-2-yl have provided insights into its REDOX, magnetic, and structural properties. These findings contribute to a deeper understanding of the compound's physical and chemical characteristics (Barclay et al., 1998).
Biological Activities
Synthesis and Biological Activities : The synthesis of 2-substituted 6-bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives has revealed their potent immunosuppressive and immunostimulatory activities, as well as significant inhibitory effects on NO generation in LPS-stimulated cells (Abdel‐Aziz et al., 2011).
Antibacterial Activity : The synthesis of benzo[4,5]isothiazolo[2,3-a]pyrazine-6,6-dioxide derivatives and their antibacterial activity against various bacterial strains like Bacillus subtilis and Escherichia coli has been investigated, demonstrating the potential pharmaceutical applications of these compounds (Bassin et al., 2017).
Future Directions
The Knoevenagel condensation between aldehydes and 2-methyl-thiazolo[4,5-b]pyrazines (MeTPy) is a promising method for the short synthesis of MeTPy-containing functional molecules . This finding could be useful for the development of new synthetic methods and the production of functional molecules .
Mechanism of Action
Mode of Action
6-Bromo-2-methylthiazolo[4,5-b]pyrazine is involved in the Knoevenagel condensation, an olefin-forming reaction from active methyl/methylene-containing compounds and aldehydes . This compound, a fused ring structure comprising pyrazine and thiazole, can be used as a nucleophile for Knoevenagel condensation .
Biochemical Pathways
Its involvement in the knoevenagel condensation suggests it may influence pathways involving olefin formation .
Result of Action
Its role in the Knoevenagel condensation suggests it may contribute to the formation of olefins .
properties
IUPAC Name |
6-bromo-2-methyl-[1,3]thiazolo[4,5-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c1-3-9-5-6(11-3)10-4(7)2-8-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGQNATXHJNJTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(N=C2S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557092 | |
Record name | 6-Bromo-2-methyl[1,3]thiazolo[4,5-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87444-41-5 | |
Record name | 6-Bromo-2-methylthiazolo[4,5-b]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87444-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methyl[1,3]thiazolo[4,5-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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